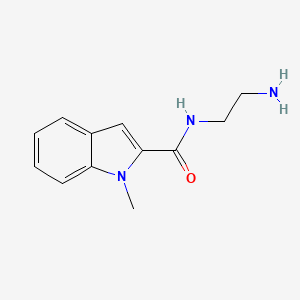

N-(2-aminoethyl)-1-methyl-1H-indole-2-carboxamide

Vue d'ensemble

Description

N-(2-aminoethyl)-1-methyl-1H-indole-2-carboxamide is a useful research compound. Its molecular formula is C12H15N3O and its molecular weight is 217.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Similar compounds such as n-(2-aminoethyl)-1-aziridineethanamine have been found to inhibit angiotensin-converting enzyme 2 (ace2) . ACE2 plays a crucial role in cardiovascular disease and Severe Acute Respiratory Syndrome .

Mode of Action

Compounds like n-(2-aminoethyl)-1-aziridineethanamine may inhibit ace2, preventing the constriction of coronary blood vessels and the eventual myocyte hypertrophy and vascular smooth muscle cell proliferation .

Biochemical Pathways

Related compounds like n-(2-aminoethyl)-1-aziridineethanamine may affect the angiotensin ii pathway .

Result of Action

Related compounds like n-(2-aminoethyl)-1-aziridineethanamine may prevent the constriction of coronary blood vessels and the eventual myocyte hypertrophy and vascular smooth muscle cell proliferation .

Action Environment

It is known that environmental factors can significantly influence the activity of similar compounds .

Activité Biologique

N-(2-aminoethyl)-1-methyl-1H-indole-2-carboxamide, a compound with the molecular formula C12H15N3O and a molecular weight of 217.27 g/mol, has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and cardiovascular health. This article explores its biological activity, mechanisms of action, and relevant research findings.

Target Interactions

The compound is structurally related to other indole derivatives known to interact with various biological targets. For example, similar compounds have been shown to inhibit angiotensin-converting enzyme 2 (ACE2), which plays a crucial role in vascular health by regulating blood pressure and cardiac function.

Biochemical Pathways

Research indicates that compounds in this class may also affect the angiotensin II pathway, potentially leading to vasodilation and reduced myocardial hypertrophy, which could be beneficial in treating cardiovascular diseases.

Anticancer Activity

Several studies have investigated the anticancer properties of indole-2-carboxamide derivatives, including this compound. The following table summarizes key findings from recent research:

Case Studies

A notable study evaluated a series of indole derivatives for their in vitro cytotoxic activities against human hepatocarcinoma cell lines. Among these, compound 5f exhibited significant potency against both SMMC-7721 and HepG2 cells while demonstrating lower cytotoxicity towards normal hepatocytes (LO2) . The mechanism involved the elevation of intracellular reactive oxygen species (ROS) and induction of apoptosis through mitochondrial pathways.

Another study focusing on indole-2-carboxamides found that several compounds effectively suppressed CDK2 and EGFR activity, leading to strong antiproliferative effects across multiple cancer cell lines . These findings highlight the potential of this compound as a multi-targeted anticancer agent.

Applications De Recherche Scientifique

Anticancer Activity

Synthesis and Evaluation

Recent studies have synthesized various indole-2-carboxamide derivatives, including N-(2-aminoethyl)-1-methyl-1H-indole-2-carboxamide, and evaluated their antiproliferative effects against different cancer cell lines. For instance, a series of compounds demonstrated significant activity against the MCF-7 breast cancer cell line, with some derivatives exhibiting a GI50 value lower than that of doxorubicin, a standard chemotherapeutic agent .

Mechanism of Action

The antiproliferative effects are attributed to the compounds' ability to induce apoptosis through various apoptotic markers such as caspases and p53. Additionally, these compounds have been identified as multi-targeted kinase inhibitors affecting pathways like EGFR and CDK2, which are crucial in cancer cell proliferation .

Antiviral Properties

Alphavirus Inhibition

Another significant application of indole-2-carboxamide derivatives is their potential as inhibitors of alphavirus replication. A study reported that specific derivatives conferred protection against neuroadapted Sindbis virus infection in mice, indicating their promise in treating viral infections . Structural modifications led to enhanced potency and improved pharmacokinetics, allowing for better drug exposure in the brain—an essential factor for treating central nervous system infections .

Histamine H4 Receptor Antagonism

Role in Allergic Conditions

this compound has also been investigated as an antagonist of the histamine H4 receptor (H4R), which plays a pivotal role in allergic responses and asthma. Research demonstrated that this compound could inhibit inflammatory pathways associated with allergic asthma in mouse models. It effectively reduced the phosphorylation of key signaling molecules involved in inflammation, such as ERK1/2 and NF-κB .

Structure-Activity Relationship (SAR) Studies

Optimization for Enhanced Activity

SAR studies have been crucial for optimizing the efficacy of indole-2-carboxamide derivatives. Investigations into various substituents on the indole ring have revealed that specific modifications can significantly enhance biological activity while minimizing toxicity. For example, certain halogenated groups were found to improve binding affinity to target proteins while maintaining acceptable safety profiles .

Summary of Findings

Propriétés

IUPAC Name |

N-(2-aminoethyl)-1-methylindole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O/c1-15-10-5-3-2-4-9(10)8-11(15)12(16)14-7-6-13/h2-5,8H,6-7,13H2,1H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVGKGZCOQLCCFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C=C1C(=O)NCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.